N-(4-fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(4-Fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorobenzyl group attached to a pyrimidinone ring, which is substituted with a propyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-fluorobenzylamine with propyl pyrimidinone derivatives under controlled conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and may involve heating under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles can help minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrimidinones.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological systems, particularly in the context of enzyme inhibition or receptor binding.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-Fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its effects involves binding to specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Fluorobenzyl)urea: Used as a potassium channel blocker.
4-Fluorobenzylamine: Utilized in the synthesis of 18F-labeled compounds for medical imaging.
Uniqueness: N-(4-Fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-3-14-8-16(22)20(11-19-14)10-15(21)18-9-12-4-6-13(17)7-5-12/h4-8,11H,2-3,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJJBSGSOSGERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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